molecular formula C20H18N4 B13779169 1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- CAS No. 63549-51-9

1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl-

Cat. No.: B13779169
CAS No.: 63549-51-9
M. Wt: 314.4 g/mol
InChI Key: PZJZKXQHZCCGQN-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- is a heterocyclic compound that consists of a triazole ring system with an amino group attached to the carbon atom at position 3It is used as a starting material for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Preparation Methods

The synthesis of 1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- can be achieved through various synthetic routes. One common method involves the reaction of hydrazine hydrate with aminoguanidine bicarbonate and formic acid, followed by cyclization to form the triazole ring . Another method uses guanidine nitrate as a starting material, which reacts with acetic acid and oxalic acid, followed by refluxing to achieve cyclization . Industrial production methods often involve multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted triazoles and their derivatives.

Comparison with Similar Compounds

1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- can be compared with other similar compounds such as:

    3-Amino-1,2,4-triazole: This compound is also a triazole derivative with an amino group at position 3.

    1,2,4-Triazole: A simpler triazole compound without the amino group.

The uniqueness of 1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

63549-51-9

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N,1,4-triphenyl-1,2,4-triazolidin-3-imine

InChI

InChI=1S/C20H18N4/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18/h1-15H,16H2,(H,21,22)

InChI Key

PZJZKXQHZCCGQN-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=NC2=CC=CC=C2)NN1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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